molecular formula C23H16N2O4 B13789518 N-(1-Anthraquinonyl)-N'-benzyloxamide CAS No. 92573-30-3

N-(1-Anthraquinonyl)-N'-benzyloxamide

Cat. No.: B13789518
CAS No.: 92573-30-3
M. Wt: 384.4 g/mol
InChI Key: OWTFXDBRNVJZKR-UHFFFAOYSA-N
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Description

N-(1-Anthraquinonyl)-N’-benzyloxamide: is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinone derivatives are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an anthraquinone moiety linked to a benzyloxamide group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anthraquinonyl)-N’-benzyloxamide typically involves the reaction of 1-aminoanthraquinone with benzyl isocyanate under controlled conditions. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of N-(1-Anthraquinonyl)-N’-benzyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-Anthraquinonyl)-N’-benzyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(1-Anthraquinonyl)-N’-benzyloxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cell proliferation, making it a potential anticancer agent . The molecular targets include topoisomerases and kinases, which are crucial for cell division and growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Anthraquinonyl)-N’-benzyloxamide is unique due to its specific combination of the anthraquinone and benzyloxamide groups, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

92573-30-3

Molecular Formula

C23H16N2O4

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-N'-(9,10-dioxoanthracen-1-yl)oxamide

InChI

InChI=1S/C23H16N2O4/c26-20-15-9-4-5-10-16(15)21(27)19-17(20)11-6-12-18(19)25-23(29)22(28)24-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,24,28)(H,25,29)

InChI Key

OWTFXDBRNVJZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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